molecular formula C40H50N6O8S B1669033 Ciluprevir CAS No. 300832-84-2

Ciluprevir

货号: B1669033
CAS 编号: 300832-84-2
分子量: 774.9 g/mol
InChI 键: PJZPDFUUXKKDNB-XJTCTOBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ciluprevir is a potent competitive reversible inhibitor of the NS3/4A protease from the hepatitis C virus (HCV). It was developed by Boehringer Ingelheim under the research code BILN 2061. This compound was the first-in-class NS3/4A protease inhibitor to enter clinical development and was tested in humans for the treatment of hepatitis C .

准备方法

The synthesis of Ciluprevir involves multiple steps, including the formation of a macrocyclic structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring the purity and consistency of the final product. This would typically involve optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities.

化学反应分析

Ciluprevir undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to introduce or replace functional groups on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Ciluprevir has been extensively studied for its antiviral properties, particularly against hepatitis C virus. Its applications in scientific research include:

作用机制

Ciluprevir exerts its effects by inhibiting the NS3/4A protease of the hepatitis C virus. This protease is essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. By inhibiting this protease, this compound effectively blocks the replication of the virus. The presence of a C-terminal carboxylic acid functionality in this compound provides exquisite selectivity towards the NS3/4A protease, distinguishing it from other proteases .

相似化合物的比较

Ciluprevir is unique among protease inhibitors due to its macrocyclic structure and high selectivity for the NS3/4A protease. Similar compounds include:

These compounds highlight the importance of the macrocyclic scaffold in designing effective protease inhibitors for the treatment of hepatitis C.

常见问题

Basic Research Questions

Q. What experimental models are most appropriate for studying Ciluprevir’s antiviral efficacy against HCV genotypes?

  • Methodological Answer : Use human hepatocyte cell lines (e.g., Huh-7) or human-liver chimeric mice for in vivo studies to evaluate genotype-specific antiviral activity. For genotype 1, monitor viral load reduction via qPCR and compare Ki values (e.g., 1.5 nM for genotype 1 vs. 80–90 nM for genotypes 2/3) to assess protease binding affinity differences. Resistance profiling should include sequencing NS3 protease domains to detect mutations like D168V/A (genotype 3) or N168 (genotype 1) .

Q. How can researchers address contradictory data on this compound’s cross-genotype efficacy?

  • Methodological Answer : Conduct comparative in vitro assays using recombinant NS3 proteases from diverse HCV genotypes. Measure IC50 values under standardized conditions (pH, temperature, substrate concentration) to control for variability. For genotype 3’s reduced sensitivity, perform structural modeling to analyze how D168V/A alters protease-inhibitor interactions .

Q. What are the critical parameters for designing a resistance selection study with this compound?

  • Methodological Answer : Use long-term HCV culture passages under suboptimal this compound concentrations (e.g., 2–10× IC50). Monitor viral rebound via RT-qPCR and perform Illumina deep sequencing of NS3 to identify resistance-associated variants (RAVs) like V36L/M or R155K. Validate findings using reverse genetics to reintroduce mutations into replicons .

Advanced Research Questions

Q. How can structural biology techniques elucidate this compound’s binding dynamics with HCV NS3/4A protease?

  • Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve the inhibitor-protease complex. Focus on non-covalent interactions (e.g., hydrogen bonds with catalytic triad residues His57, Asp81, Ser139). Compare binding modes across genotypes using molecular dynamics simulations to explain reduced affinity in genotypes 2/3 .

Q. What strategies mitigate resistance emergence during this compound monotherapy in preclinical models?

  • Methodological Answer : Combine this compound with host-targeting agents (e.g., SR-BI inhibitor mAb1671) to reduce viral fitness. In human-liver mice, measure viral load suppression and RAV frequency via deep sequencing. Combination therapy reduces breakthrough viremia by 2–3 log10 compared to monotherapy .

Q. How do natural polymorphisms in HCV NS3 influence this compound’s clinical applicability?

  • Methodological Answer : Analyze global HCV sequence databases (e.g., Los Alamos HCV Database) to map pre-existing polymorphisms at resistance loci (e.g., D168). Use phenotypic assays to determine fold-changes in susceptibility. For genotype 3, prioritize alternative inhibitors due to intrinsic resistance from D168V/A signatures .

Q. What bioanalytical methods validate this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in vivo?

  • Methodological Answer : Perform LC-MS/MS to quantify plasma/tissue drug levels in animal models. Correlate exposure (AUC, Cmax) with viral load reduction and RAV emergence. Use compartmental modeling to predict effective dosing regimens for sustained virologic response .

Q. Key Considerations for Experimental Design

  • Replicon Systems : Use subgenomic HCV replicons with luciferase reporters for high-throughput screening .
  • Ethical Compliance : For in vivo studies, obtain approval for human-liver chimeric mouse models and adhere to ARRIVE guidelines .
  • Data Reproducibility : Include ≥3 biological replicates and validate findings with orthogonal methods (e.g., Western blot for NS3 cleavage inhibition) .

属性

Key on ui mechanism of action

A distinguishing feature of the BILN 2061 inhibitor series is the presence of C-terminal carboxylic acid functionality. This provides exquisite selectivity with respect to other proteases, a property not easily attained with more conventional classes of covalent, reversible serine protease inhibitors. BILN 2061 blocks NS3 protease-dependent polyprotein processing in HCV replicon-containing cells. It is orally bioavailable in various animal species.

CAS 编号

300832-84-2

分子式

C40H50N6O8S

分子量

774.9 g/mol

IUPAC 名称

(1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid

InChI

InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1

InChI 键

PJZPDFUUXKKDNB-XJTCTOBSSA-N

SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

手性 SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6C=CCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

规范 SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

外观

Solid powder

Key on ui other cas no.

300832-84-2

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BILN 2061;  BILN-2061;  BILN2061;  BILN-2061ZW;  BILN2061ZW;  BILN 2061ZW;  Ciluprevir

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。